molecular formula C20H24ClN5O3 B2884838 9-(3-chloro-4-methylphenyl)-3-(2-ethoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 922452-78-6

9-(3-chloro-4-methylphenyl)-3-(2-ethoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No. B2884838
CAS RN: 922452-78-6
M. Wt: 417.89
InChI Key: ZZBXEDRIOYCPDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(3-chloro-4-methylphenyl)-3-(2-ethoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C20H24ClN5O3 and its molecular weight is 417.89. The purity is usually 95%.
BenchChem offers high-quality 9-(3-chloro-4-methylphenyl)-3-(2-ethoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(3-chloro-4-methylphenyl)-3-(2-ethoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Synthesis of Purinediones : A study detailed the synthesis of 2-alkyl- or 2-aryl-9-methyl-4,5-dihydro-6H,8H-pyrimido[1,2,3-cd]purine-8,10(9H)-diones through a four-step process starting from chloro-nitropyrimidinediones. This method underscores the versatility in synthesizing purinedione derivatives, which could relate to the synthetic pathway of the compound (Šimo et al., 1995).
  • Ionisation and Methylation of Purinediones : Research on the ionisation and methylation reactions of purine-6,8-diones offers insights into the chemical behavior and potential modifications of purine derivatives. This information is crucial for understanding the chemical properties and reactivity of related compounds (Rahat et al., 1974).

Biological Activity

  • Adenosine Receptor Affinities : A study on pyrimido- and pyrazinoxanthines, including tetrahydropyrimido purinediones, evaluated their affinities for adenosine receptors. Such research highlights the potential of purine derivatives in modulating receptor activities, hinting at therapeutic applications in conditions influenced by these receptors (Szymańska et al., 2016).
  • Antimycobacterial Activity : The synthesis and biological evaluation of substituted purines for antimycobacterial activity were explored. Some derivatives exhibited significant inhibitory effects against Mycobacterium tuberculosis, suggesting the potential antimicrobial applications of similar compounds (Bakkestuen et al., 2005).

properties

IUPAC Name

9-(3-chloro-4-methylphenyl)-3-(2-ethoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN5O3/c1-4-29-11-10-26-18(27)16-17(23(3)20(26)28)22-19-24(8-5-9-25(16)19)14-7-6-13(2)15(21)12-14/h6-7,12H,4-5,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZBXEDRIOYCPDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C(=O)C2=C(N=C3N2CCCN3C4=CC(=C(C=C4)C)Cl)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16589927

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